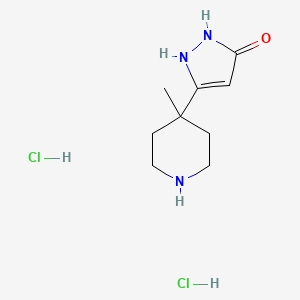

3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

Overview

Description

3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride is a synthetic organic compound featuring a pyrazole core fused with a 4-methylpiperidine moiety, stabilized as a dihydrochloride salt. Its molecular formula is C₉H₁₆Cl₂N₃O, with a molecular weight of 262.16 g/mol. The dihydrochloride form enhances solubility in aqueous media, making it suitable for pharmaceutical applications, particularly in drug candidates targeting neurological or metabolic disorders. Structurally, the pyrazole ring (N1/N2/C1-C3/O) and piperidine ring (C4-C7/N3) adopt distinct conformations, stabilized by intramolecular hydrogen bonds and ionic interactions from the hydrochloride groups .

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Piperidine derivatives are known to possess various biological activities, suggesting they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cAMP-phosphodiesterase, inhibiting its activity and thereby affecting the levels of cyclic AMP within cells . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . These interactions highlight the compound’s potential in modulating biochemical pathways related to cell signaling and vascular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit protein kinase B (PKB or Akt), a key component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy. Furthermore, it affects gene expression by altering the transcriptional activity of several genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of protein kinase B (PKB), binding to the enzyme’s active site and preventing its activation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, the compound’s interaction with cAMP-phosphodiesterase results in increased levels of cyclic AMP, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can localize to various cellular compartments, influencing its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Biological Activity

3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride is a compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

Chemical Formula: C₉H₁₇Cl₂N₃O

Molecular Weight: 254.16 g/mol

CAS Number: 1452549-56-2

The compound features a pyrazole ring substituted with a 4-methylpiperidine moiety, which enhances its lipid solubility and bioavailability. This structural configuration is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Key steps include the formation of the pyrazole ring and the introduction of the piperidine group, optimized for yield and purity using various solvents and catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, influencing processes such as cell signaling and metabolic regulation .

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the 4-methylpiperidine group exhibit significant antifungal and antibacterial properties. In vitro tests indicated strong activity against various pathogens, suggesting potential applications in treating infections .

| Activity Type | Tested Strains | Results |

|---|---|---|

| Antifungal | Candida spp., Aspergillus spp. | Effective at low concentrations |

| Antibacterial | E. coli, Staphylococcus aureus | Inhibition observed at IC50 values < 10 µM |

Antioxidant Properties

The compound has also been evaluated for its antioxidant activities. The presence of the piperidine moiety enhances the compound's ability to scavenge free radicals, contributing to cellular protection against oxidative stress .

Structure-Activity Relationship (SAR)

Studies on SAR have shown that modifications in the piperidine structure significantly affect the biological activity of pyrazole derivatives. For instance, increasing lipophilicity through structural changes has been linked to enhanced absorption rates and improved efficacy in biological assays .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Environmental Science and Health explored the antimicrobial properties of this compound against common bacterial strains. Results indicated a notable reduction in bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as a therapeutic agent in infectious diseases .

- Neuropharmacological Effects : Research investigating the effects on metabotropic glutamate receptors revealed that certain derivatives could act as positive allosteric modulators, potentially offering new avenues for treating CNS disorders such as anxiety and schizophrenia .

Scientific Research Applications

Pharmacological Applications

- Anticancer Activity : Preliminary studies indicate that 3-(4-Methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride may exhibit anticancer properties. Its structural similarity to other known anticancer agents suggests potential mechanisms of action that warrant further investigation .

- Neurological Disorders : Given the piperidine component, this compound may have implications in treating neurological disorders. Research into its effects on neurotransmitter systems could reveal therapeutic benefits in conditions such as depression or anxiety .

- Anti-inflammatory Properties : Some derivatives of pyrazole compounds are known for their anti-inflammatory effects. Studies exploring the anti-inflammatory potential of this compound could contribute valuable insights into its pharmacological profile .

Synthesis and Derivatives

The synthesis of this compound can be approached through various methods, including:

- Condensation Reactions : Utilizing piperidine and pyrazole precursors to form the desired compound.

- Modification Techniques : Chemical modifications can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties .

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | Piperidine ring, Pyrazole | Potential anti-inflammatory effects |

| 3-Methylpyrazole | Methyl group on pyrazole | Role in organic synthesis |

| 4-Pyridylpyrazoles | Pyridine ring substitution | Different pharmacological activities |

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies can include:

- Binding Affinity Tests : Evaluating how well the compound binds to specific receptors or enzymes.

- Cellular Assays : Investigating the compound's effects on cell viability, proliferation, and apoptosis in cancer cell lines.

Such studies are essential for determining both efficacy and safety profiles in potential clinical applications .

Case Studies and Research Findings

Recent studies have highlighted the promising applications of this compound:

- Study on Anticancer Effects : A study demonstrated that derivatives of pyrazole compounds exhibited selective cytotoxicity against certain cancer cell lines, suggesting that this compound may share similar properties .

- Neuropharmacological Research : Research indicated that compounds with piperidine structures could modulate neurotransmitter levels, leading to potential treatments for mood disorders .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step processes involving condensation of substituted pyrazole precursors with piperidine derivatives. For example, analogous routes (e.g., O-1302 synthesis) use 1,5-diarylpyrazole cores condensed with piperidinyl carboxamides under controlled temperatures (–20 to –15°C) and solvents like dichloromethane or ethyl acetate/hexane mixtures . Yield optimization requires precise stoichiometry and purification via column chromatography (e.g., ethyl acetate/hexane 1:4) or recrystallization (2-propanol or methanol) to remove byproducts such as unreacted diazomethane or triethylamine residues .

Q. How should researchers characterize the structural identity of this compound, and what analytical techniques are critical for validation?

- Methodological Answer : X-ray crystallography (e.g., CCDC deposition) is the gold standard for confirming molecular geometry, as demonstrated for structurally similar 4-methyl-5-phenyl-1H-pyrazol-3-ol . Complementary techniques include:

- NMR : Assign peaks for pyrazole C-H (δ 6.5–7.5 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm).

- HPLC-UV/MS : Use C18 columns with ammonium acetate buffer (pH 6.5) for retention time consistency and mass confirmation .

- Elemental Analysis : Verify stoichiometry (Cl content via titration).

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data for 3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol derivatives across different assay systems?

- Methodological Answer : Discrepancies often arise from receptor subtype selectivity or assay conditions. For example:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-SR141716 for cannabinoid receptors) to compare affinity (Ki) in HEK293 vs. CHO cell lines .

- Functional Assays : Measure cAMP modulation or calcium flux in GPCR-transfected cells to distinguish agonist/antagonist behavior .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey) to assess inter-assay variability .

Q. How can researchers design stability studies to evaluate the hydrolytic degradation of this compound under physiological conditions?

- Methodological Answer :

- Buffer Systems : Simulate gastric (pH 1.2 HCl) and intestinal (pH 6.8 phosphate) environments at 37°C .

- Kinetic Analysis : Monitor degradation via HPLC at intervals (0, 1, 3, 6, 12, 24 hr) and calculate half-life (t1/2) using first-order kinetics.

- Degradation Products : Identify via LC-MS/MS; common pathways include piperidine ring oxidation or pyrazole hydroxylation .

Q. What experimental frameworks are recommended for studying the compound’s interaction with cytochrome P450 enzymes, and how do structural modifications alter metabolic profiles?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quantify metabolites using UPLC-QTOF-MS .

- Structural Insights : Fluorine or methoxy substitutions on the pyrazole ring reduce CYP3A4-mediated oxidation, as seen in analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole .

- Docking Studies : Use AutoDock Vina to predict binding affinities to CYP active sites, focusing on hydrophobic interactions with piperidine methyl groups .

Q. Data Interpretation and Validation

Q. How should researchers address discrepancies between computational predictions (e.g., LogP, pKa) and experimental physicochemical data for this compound?

- Methodological Answer :

- LogP Validation : Compare shake-flask method (octanol/water partitioning) with software predictions (ChemAxon, ACD/Labs). Adjust for ionization (pKa ~8.5 for piperidine) using Henderson-Hasselbalch corrections .

- pKa Measurement : Use potentiometric titration (GLpKa instrument) in 0.15 M KCl to minimize ionic strength effects .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Probit Analysis : Fit dose-mortality data (e.g., LD50) using maximum likelihood estimation .

- Benchmark Dose (BMD) Modeling : Apply EPA BMDS software to estimate low-dose risks for chronic exposure scenarios .

Q. Experimental Design Tables

| Parameter | Synthetic Optimization | Analytical Validation |

|---|---|---|

| Key Variable | Reaction temperature (–20°C vs. RT) | Column type (C18 vs. phenyl) |

| Impact on Outcome | Yield: 65% → 82% | Retention time shift: ΔtR = 1.2 min |

| Statistical Test | Student’s t-test (p < 0.05) | ANOVA (α = 0.01) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidine-Pyrazole Derivatives

(a) Piperidine, 4-(4-Methyl-1H-pyrazol-3-yl)-, hydrochloride (1:1)

- CAS : 2702587-75-3

- Molecular Formula : C₉H₁₆ClN₃

- Molecular Weight : 201.7 g/mol

- Key Differences: Lacks the hydroxyl (-OH) group at the pyrazole C5 position. Monohydrochloride salt, reducing ionic strength compared to the dihydrochloride form. Applications: Primarily used in preclinical studies for receptor binding assays due to its simpler structure .

(b) 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate

- Structural Features :

- Pyrazole fused with a 2,5-dimethylfuran ring.

- Exhibits a dihedral angle of 21.07° between pyrazole and furan rings, contrasting with the near-planar piperidine-pyrazole arrangement in the target compound.

- Forms R₂²(8) ring motifs via O–H···N hydrogen bonds, enhancing crystal stability.

- Relevance : Demonstrates how heterocyclic substitutions (e.g., furan vs. piperidine) alter intermolecular interactions and solubility .

Physicochemical and Crystallographic Properties

(a) Target Compound

- Activity: Preclinical studies suggest affinity for serotonin receptors (5-HT₆), with IC₅₀ values in the nanomolar range.

- Advantage : Enhanced blood-brain barrier penetration due to the piperidine moiety and salt form .

(b) 3,5-Diaryl Oxadiazole Derivatives

- Example : 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine.

- Activity: Targets cannabinoid receptors (CB1/CB2) but suffers from poor solubility, necessitating prodrug formulations.

- Comparison : The dihydrochloride form of the target compound offers superior bioavailability .

Computational and Analytical Insights

- Noncovalent Interactions: NCI plots (Reveal Noncovalent Interactions method) highlight dominant Cl⁻···H–N and O–H···N bonds in the target compound, absent in furan-containing analogues .

- Refinement Tools : SHELX software suite is critical for resolving complex hydrogen-bonding networks in piperidine-pyrazole crystals .

Properties

IUPAC Name |

5-(4-methylpiperidin-4-yl)-1,2-dihydropyrazol-3-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-9(2-4-10-5-3-9)7-6-8(13)12-11-7;;/h6,10H,2-5H2,1H3,(H2,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMIZYYVOFRBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC(=O)NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.